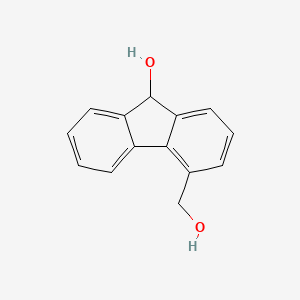
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethanethioic acid moiety linked to a 1H-1,2,3-triazol-4-ylthio group via a methyl ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-[(1H-1,2,3-triazol-4-ylthio)methyl] ester typically involves the reaction of ethanethioic acid with a suitable triazole derivative. One common method involves the use of a nucleophilic substitution reaction where the triazole derivative is reacted with ethanethioic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or triazole moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethanethioic acid, S-[(1H-1,2,3-triazol-4-ylthio)methyl] ester involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound a candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanethioic acid, S-(1-methylpropyl) ester
- Ethanethioic acid, S-(2-methoxyphenyl) ester
Uniqueness
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate is unique due to the presence of the 1H-1,2,3-triazole moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
140128-01-4 |
|---|---|
Formule moléculaire |
C5H7N3OS2 |
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
S-(2H-triazol-4-ylsulfanylmethyl) ethanethioate |
InChI |
InChI=1S/C5H7N3OS2/c1-4(9)10-3-11-5-2-6-8-7-5/h2H,3H2,1H3,(H,6,7,8) |
Clé InChI |
SHWXDEZMFCXAKD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCSC1=NNN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-methoxyphenyl)-1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8738060.png)












